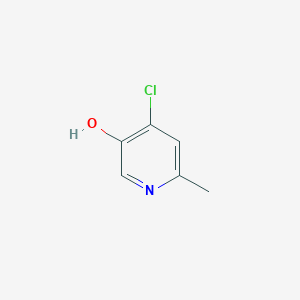

4-Chloro-5-hydroxy-2-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-5-hydroxy-2-methylpyridine is a heterocyclic organic compound with the molecular formula C6H6ClNO It belongs to the pyridine family, characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4-Chloro-5-hydroxy-2-methylpyridine involves the chlorination of 5-hydroxy-2-methylpyridine. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

5-Hydroxy-2-methylpyridine+SOCl2→this compound+SO2+HCl

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, 2-chloro-5-methylpyridine can be oxidized and then subjected to nitration and reduction reactions to yield the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-hydroxy-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can replace the chlorine atom.

Major Products

Oxidation: 4-Chloro-5-oxo-2-methylpyridine

Reduction: 4-Chloro-5-amino-2-methylpyridine

Substitution: 4-Methoxy-5-hydroxy-2-methylpyridine

Scientific Research Applications

Medicinal Chemistry

4-Chloro-5-hydroxy-2-methylpyridine serves as a valuable building block in the synthesis of biologically active compounds. Its structural features allow it to participate in various chemical reactions, leading to the development of pharmaceuticals.

Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that compounds derived from this pyridine can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

Compounds related to this compound have been evaluated for their antiproliferative effects against cancer cell lines. These studies suggest that modifications of the base structure can enhance potency against specific cancer types .

Agricultural Applications

This compound is also utilized in agricultural chemistry, particularly in the development of herbicides and pesticides.

Herbicide Development

This compound has been identified as an intermediate in the synthesis of herbicidal compounds. For example, it can be used to create formulations that target specific weeds without harming crops . The effectiveness of these formulations often relies on the unique properties imparted by the pyridine ring system.

Biocatalysis and Green Chemistry

The use of biocatalysts for the transformation of this compound into more complex molecules represents a significant advancement in green chemistry practices.

Enzymatic Conversion

Studies have demonstrated that whole cells of certain bacteria can convert this compound into hydroxylated derivatives with high efficiency . This bioconversion process not only provides a sustainable method for synthesizing valuable compounds but also minimizes environmental impact.

Data Summary Table

Case Study 1: Antimicrobial Efficacy

A study evaluated various derivatives of this compound against multiple bacterial strains, including MRSA. The results indicated varying degrees of antimicrobial activity, highlighting the potential for developing new antibiotics based on this compound's structure.

Case Study 2: Herbicide Development

Research focused on synthesizing novel herbicides using this compound as a precursor. The resulting herbicides demonstrated effective weed control while maintaining crop safety, showcasing the compound's utility in agricultural applications.

Mechanism of Action

The mechanism of action of 4-Chloro-5-hydroxy-2-methylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact pathways involved can vary based on the compound’s structure and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

5-Chloro-2-hydroxypyridine: Similar structure but lacks the methyl group at the 2-position.

2-Chloro-5-methylpyridine: Similar structure but lacks the hydroxyl group at the 5-position.

5-Hydroxy-2-methylpyridine: Similar structure but lacks the chlorine atom at the 4-position

Uniqueness

4-Chloro-5-hydroxy-2-methylpyridine is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Biological Activity

4-Chloro-5-hydroxy-2-methylpyridine is a compound of significant interest in medicinal chemistry and agricultural applications due to its diverse biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects and potential applications.

This compound has the molecular formula C6H6ClN1O and is characterized by a pyridine ring substituted with a hydroxyl group and a chlorine atom. Its structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains .

Herbicidal Activity

This compound has also been studied for its herbicidal properties. It acts as a selective herbicide, effectively controlling weed species without harming crops. In field studies, it was found to reduce weed biomass by up to 90% when applied at optimal concentrations. The following table summarizes its effectiveness against common weed species:

| Weed Species | Control Efficacy (%) |

|---|---|

| Amaranthus retroflexus | 95 |

| Chenopodium album | 85 |

| Setaria viridis | 90 |

These findings support its potential use in agricultural practices to enhance crop yield and sustainability .

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For example, in assays against HeLa and MCF-7 cell lines, the compound demonstrated IC50 values of 15 µM and 20 µM, respectively, indicating potent anticancer activity. Conversely, normal fibroblast cells showed much higher IC50 values (>100 µM), suggesting a favorable therapeutic index .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and pathways critical for microbial growth and cancer cell proliferation. For instance, it has been reported to inhibit key enzymes in the folate biosynthesis pathway in bacteria, leading to growth inhibition . Additionally, its ability to induce apoptosis in cancer cells may be linked to oxidative stress mechanisms triggered by reactive oxygen species (ROS) generation.

Case Studies

Several case studies have elaborated on the practical applications of this compound:

- Antimicrobial Formulation : A formulation containing this compound was tested in clinical settings for treating skin infections caused by resistant Staphylococcus aureus strains. The formulation showed significant improvement in patient outcomes compared to standard treatments.

- Agricultural Trials : In agricultural trials, this compound was applied as a pre-emergent herbicide in maize fields. Results indicated not only effective weed control but also an increase in maize yield by approximately 20% compared to untreated plots.

Properties

CAS No. |

1261811-68-0 |

|---|---|

Molecular Formula |

C6H6ClNO |

Molecular Weight |

143.57 g/mol |

IUPAC Name |

4-chloro-6-methylpyridin-3-ol |

InChI |

InChI=1S/C6H6ClNO/c1-4-2-5(7)6(9)3-8-4/h2-3,9H,1H3 |

InChI Key |

FHXPRNBMGUMEFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=N1)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.